Fmoc-S-benzyl-L-cysteine
Overview
Description
Fmoc-S-benzyl-L-cysteine is a derivative of cysteine, an amino acid. It is often used in peptide synthesis . The molecular formula of this compound is C25H23NO4S and its molecular weight is 433.5 .
Synthesis Analysis
The synthesis of this compound involves protecting group chemistry for the cysteine thiol group. This has enabled a vast array of peptide and protein chemistry over the last several decades . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the sulfur atom of cysteine, and a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino group .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 434.51. It is chemically pure at 98% . It is stable under normal conditions .Scientific Research Applications
Fmoc-S-benzyl-L-cysteine serves as an important intermediate in the synthesis of glycopeptides and their derivatives, which are significant in biomedical research and pharmaceutical development due to their chemical and enzymatic stability (Zhao, 2001).
It is used in the solid-phase synthesis of peptides, specifically in the context of protecting the thiol function of cysteine. However, its compatibility varies with different synthesis strategies, highlighting the importance of selecting appropriate protective groups (Albericio et al., 2009).
The compound is integral in addressing challenges in the Fmoc-based solid-phase synthesis of C-terminal cysteine-containing peptides, which often encounter side reactions due to the acidity of cysteine esters. Innovative strategies involving this compound have been developed to overcome these issues (Lelièvre et al., 2016).
It plays a role in the biomimetic stereoselective formation of complex biochemical structures like methyllanthionine, demonstrating its utility in synthesizing biologically relevant compounds (Zhou & van der Donk, 2002).
This compound is used in the synthesis of chemokines, such as chemokine CCL27, by facilitating the preparation of aryl thioesters of peptide segments (Hojo et al., 2008).
Its applications extend to the synthesis of protected phosphoamino acids, which are critical in the development of various therapeutic compounds, such as those investigated for systemic lupus erythematosus (Petrillo et al., 2012).
It is also utilized in the development of functional materials, including cell cultivation and drug delivery systems, due to its self-assembly features and the inherent properties of the Fmoc group (Tao et al., 2016).
Mechanism of Action
Target of Action
Fmoc-S-benzyl-L-cysteine, also known as FMOC-CYS(BZL)-OH, is primarily used in the field of pharmaceutical testing . It is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives . The primary targets of this compound are the biochemical pathways involved in the synthesis of these derivatives .
Mode of Action
The mode of action of FMOC-CYS(BZL)-OH involves its interaction with the biochemical pathways to facilitate the synthesis of S-substituted Fmoc-L-cysteine derivatives . The compound’s fluorenylmethyloxycarbonyl (Fmoc) group plays a crucial role in this process .
Biochemical Pathways
The biochemical pathways affected by FMOC-CYS(BZL)-OH are those involved in the synthesis of glycopeptides and their derivatives . These pathways have gained significant interest due to the importance of glycoproteins in biological processes .
Result of Action
The result of FMOC-CYS(BZL)-OH’s action is the successful synthesis of a variety of S-substituted Fmoc-L-cysteine derivatives . These derivatives have high chemical and enzymatic stability, making them attractive synthetic targets in biomedical research and pharmaceutical development .
Safety and Hazards
Future Directions
The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread. Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . The future of Fmoc-S-benzyl-L-cysteine lies in its potential applications in peptide synthesis and protein science .
Biochemical Analysis
Biochemical Properties
Fmoc-S-benzyl-L-cysteine is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471889 | |
Record name | Fmoc-S-benzyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53298-33-2 | |
Record name | Fmoc-S-benzyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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